Taxifolin

Description

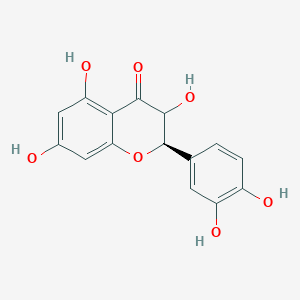

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022450, DTXSID301017215 | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-18-2, 24198-97-8 | |

| Record name | Taxifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXIFOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antioxidant Profile of Taxifolin: A Structure-Activity Relationship Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid widely distributed in the plant kingdom and has garnered significant interest for its potent antioxidant properties. Its unique structural features enable it to effectively scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense mechanisms. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound's antioxidant activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Concepts: Structure-Activity Relationship

The antioxidant capacity of this compound is intrinsically linked to its molecular structure. Several key features are crucial for its activity:

-

The Catechol Group in the B-ring: The ortho-dihydroxy (catechol) structure in the B-ring is a primary determinant of this compound's high antioxidant activity. This group can readily donate hydrogen atoms to neutralize free radicals, forming a stable phenoxyl radical through resonance.[1][2][3]

-

Hydroxyl Groups at C5 and C7 in the A-ring: These hydroxyl groups also contribute to the overall antioxidant capacity by participating in free radical scavenging.[4]

-

The 3-Hydroxyl Group in the C-ring: This hydroxyl group is involved in both free radical scavenging and metal ion chelation.[4]

-

The 4-Carbonyl Group in the C-ring: The carbonyl group, in conjunction with the C3 and C5 hydroxyl groups, forms a key site for chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). This chelation prevents the participation of these metals in the Fenton reaction, a major source of hydroxyl radical production.

The absence of a C2-C3 double bond in the C-ring, which differentiates this compound from quercetin, can influence its antioxidant activity, though the catechol moiety in the B-ring remains the most critical feature for potent radical scavenging.

Quantitative Antioxidant Activity of this compound

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize key data points from the literature, providing a comparative overview of its activity.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µg/mL) | Reference IC₅₀ (µM) |

| DPPH | 77.00 | 16.0 ± 0.2 | Trolox | 6.93 | 18.5 ± 0.4 |

| ABTS | 0.83 | 4.6 ± 0.2 | Trolox | - | 11.4 ± 0.2 |

| •OH Scavenging | - | 259.2 ± 4.4 | Trolox | - | 411.4 ± 17.0 |

Table 2: Metal Chelating and Reducing Power of this compound

| Assay | This compound Activity | Reference Compound | Reference Activity |

| Fe²⁺ Chelating Activity (IC₅₀) | 34.61 µg/mL | Trolox | 99.01 µg/mL |

| Ferric Reducing Antioxidant Power (FRAP) | 2.507 ± 0.136 (Absorbance) | Trolox | 2.263 ± 0.114 (Absorbance) |

| Cu²⁺ Reducing Power (CUPRAC) | Higher than Trolox | Trolox | - |

Table 3: Cellular Antioxidant Activity of this compound

| Assay | Cell Line | EC₅₀ (µM) | Reference Compound | Reference EC₅₀ (µM) |

| Cellular Antioxidant Activity (CAA) | HepG2 | Data not consistently reported in µM | Quercetin | - |

Experimental Protocols

This section provides detailed methodologies for the key assays used to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in the dark at 4°C.

-

This compound and Standard Solutions: Prepare stock solutions of this compound and a reference antioxidant (e.g., Trolox, ascorbic acid) in methanol or ethanol. Prepare a series of dilutions from the stock solutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of this compound or standard solutions to the wells.

-

Add 100 µL of the DPPH working solution to each well.

-

For the blank, use 100 µL of the solvent (methanol or ethanol). For the control, use 100 µL of DPPH solution and 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

-

ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•⁺ radical.

-

Dilute the ABTS•⁺ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

This compound and Standard Solutions: Prepare as described for the DPPH assay.

-

-

Assay Procedure:

-

Add 1.0 mL of the diluted ABTS•⁺ solution to 10 µL of the this compound or standard solutions at various concentrations.

-

Mix thoroughly and incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

-

Reagent Preparation:

-

Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer (pH 7.4).

-

AAPH Solution: Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

-

Trolox Standard Solutions: Prepare a series of Trolox dilutions in phosphate buffer.

-

This compound Solutions: Prepare dilutions of this compound in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of this compound, Trolox standards, or blank (phosphate buffer) to the wells.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for at least 15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot a standard curve of net AUC versus Trolox concentration.

-

The ORAC value of the this compound sample is calculated from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per micromole or gram of this compound.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation.

Protocol:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.

-

-

Assay Procedure:

-

Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with 100 µL of treatment medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour at 37°C.

-

Wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH (a peroxyl radical generator) in Hanks' Balanced Salt Solution (HBSS) to induce oxidative stress.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

-

-

Calculation:

-

The area under the curve for fluorescence versus time is calculated.

-

The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Results are often expressed as quercetin equivalents (QE).

-

Signaling Pathways and Mechanistic Actions

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant defense system.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular response to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This compound has been shown to activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Emerging evidence suggests a crosstalk between this pathway and the cellular antioxidant response. This compound has been shown to activate the PI3K/Akt pathway, which can, in turn, contribute to its antioxidant effects. Activation of Akt can lead to the phosphorylation and subsequent inhibition of pro-apoptotic proteins and may also indirectly influence Nrf2 activity, further bolstering the cell's defense against oxidative stress.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the antioxidant activity of this compound.

Conclusion

This compound's potent antioxidant activity is a direct consequence of its distinct chemical structure. The catechol moiety in the B-ring, along with other hydroxyl and carbonyl groups, enables it to effectively neutralize free radicals and chelate pro-oxidant metal ions. Furthermore, its ability to modulate key cellular signaling pathways like Nrf2/HO-1 and PI3K/Akt highlights its multifaceted mechanism of action. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science, facilitating further investigation into the therapeutic potential of this remarkable flavonoid.

References

Topic: Taxifolin's Anti-inflammatory Effects on the MAPK Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxifolin, a naturally occurring flavonoid, demonstrates potent anti-inflammatory properties by directly modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway, central to the inflammatory response, involves a series of protein kinases—primarily ERK, JNK, and p38—that regulate the synthesis of pro-inflammatory mediators. This compound exerts its effects by inhibiting the phosphorylation and subsequent activation of these key kinases, leading to a significant downstream reduction in inflammatory cytokines and enzymes. This technical guide provides a comprehensive overview of this mechanism, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual diagrams of the molecular pathways and experimental workflows.

The MAPK Signaling Pathway in Inflammation

The MAPK signaling pathway is a critical transducer of extracellular signals into intracellular responses. In the context of inflammation, stimuli such as lipopolysaccharide (LPS) from bacteria bind to receptors like Toll-like receptor 4 (TLR4). This binding initiates a phosphorylation cascade, activating a series of kinases (MAPKKKs, MAPKKs), which ultimately leads to the phosphorylation and activation of the core MAPK proteins: p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[1][2]

Activated p38 and JNK, in particular, phosphorylate transcription factors such as activator protein-1 (AP-1).[1] This translocation of transcription factors to the nucleus drives the expression of numerous pro-inflammatory genes, resulting in the synthesis and release of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

This compound's Mechanism of Action on the MAPK Pathway

This compound's anti-inflammatory action is primarily attributed to its ability to suppress the MAPK signaling pathway. Studies demonstrate that this compound significantly down-regulates the phosphorylation of p38, JNK, and ERK in a dose-dependent manner in LPS-stimulated macrophages. By inhibiting the activation of these kinases, this compound effectively blocks the subsequent downstream events, leading to a marked reduction in the production of key inflammatory mediators. This finding suggests that this compound's intervention occurs at a crucial upstream point in the inflammatory cascade.

Caption: this compound inhibits inflammatory signaling by blocking MAPK phosphorylation.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative findings from in vitro studies, primarily using the LPS-stimulated RAW264.7 murine macrophage cell line.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production

| Mediator | This compound Conc. (µM) | Stimulant (LPS) | % Reduction (approx.) | Reference |

| Nitric Oxide (NO) | 20 | 200 ng/mL | 66% | |

| 40 | 200 ng/mL | 71% | ||

| 80 | 200 ng/mL | 77% | ||

| TNF-α | 20 | 200 ng/mL | 25% | |

| 40 | 200 ng/mL | 40% | ||

| 80 | 200 ng/mL | 55% | ||

| COX-2 | 20 | 200 ng/mL | 30% | |

| 40 | 200 ng/mL | 45% | ||

| 80 | 200 ng/mL | 60% | ||

| IL-6 | 100 | 0.1 µg/mL | Significant Inhibition | |

| IL-1β | 100 | 0.1 µg/mL | Significant Inhibition |

Table 2: Effect of this compound on MAPK Phosphorylation in LPS-Stimulated RAW264.7 Cells

| Phosphorylated Protein | This compound Conc. (µM) | Outcome | Reference |

| p-ERK | 20, 40, 80 | Dose-dependent downregulation | |

| p-JNK | 20, 40, 80 | Dose-dependent downregulation | |

| p-p38 | 20, 40, 80 | Dose-dependent downregulation |

Experimental Protocols

The following protocols provide a framework for investigating this compound's effects on the MAPK pathway.

Cell Culture and Inflammatory Stimulation

-

Cell Line: Use murine macrophages (e.g., RAW264.7) or microglial cells (e.g., BV-2).

-

Culture: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Plating: Seed cells in appropriate plates (e.g., 6-well for Western Blot, 96-well for ELISA) and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 20, 40, 80 µM) for 1-2 hours.

-

Stimulation: Introduce an inflammatory stimulus, typically LPS (0.1-1 µg/mL), and incubate for the desired period (e.g., 30 minutes for phosphorylation analysis, 18-24 hours for cytokine analysis).

Western Blot for MAPK Phosphorylation

-

Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load 20-30 µg of protein per lane onto a 10-12% SDS-PAGE gel and run at 100-120V until dye front reaches the bottom.

-

Transfer: Transfer separated proteins to a PVDF membrane at 100V for 1-2 hours on ice.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-p38, p-JNK, p-ERK, and their total protein counterparts, as well as a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody (1:5000-1:20000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

ELISA for Pro-inflammatory Cytokines

-

Sample Collection: After the 24-hour stimulation period, collect the cell culture supernatant.

-

Assay: Use commercially available sandwich ELISA kits for TNF-α and IL-6.

-

Procedure:

-

Add standards and samples to the antibody-pre-coated 96-well plate. Incubate for 2 hours at 37°C.

-

Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour.

-

Wash the plate and add HRP-conjugated streptavidin. Incubate for 1 hour.

-

Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.

-

Add stop solution.

-

-

Quantification: Immediately read the absorbance at 450 nm on a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.

References

- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

Taxifolin's Anticancer Properties in Breast Cancer Models: A Technical Guide

Introduction

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including conifers, onions, and milk thistle.[1] It is recognized for a wide range of biological activities, including potent antioxidant, anti-inflammatory, and antiviral properties.[2] Emerging evidence has highlighted this compound's potential as an antineoplastic agent against several malignancies, such as colon, skin, and prostate cancer.[3] This technical guide provides an in-depth review of the anticancer effects of this compound specifically in breast cancer models, focusing on its mechanisms of action, summarizing quantitative data, and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.

In Vitro Anticancer Efficacy

This compound has demonstrated significant dose-dependent inhibitory effects on the proliferation, migration, and invasion of highly aggressive breast cancer cells.[1][4]

Inhibition of Cell Proliferation and Viability

Studies have consistently shown that this compound reduces the viability and proliferative capacity of various breast cancer cell lines. In MDA-MB-231 and 4T1 cells, this compound treatment leads to a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) for this compound in 4T1 cells has been calculated at 25.6 µM. Furthermore, colony formation assays confirm that this compound significantly suppresses the long-term proliferative potential of these cells.

Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines

| Cell Line | Assay | Concentration(s) | Duration | Observed Effect | Reference |

| MDA-MB-231 | Crystal Violet | 1, 3, 10, 30, 100 µM | 72 h | Dose-dependent decrease in cell viability | |

| 4T1 | Crystal Violet | 3, 10, 30, 100, 150 µM | 72 h | Dose-dependent decrease in cell viability | |

| 4T1 | Colony Formation | Not specified | Not specified | Calculated IC50 of 25.6 µM | |

| MDA-MB-231 | Colony Formation | 30 µM | 10 days | Inhibition of cell proliferation | |

| 4T1 | Colony Formation | 30 µM | 10 days | Inhibition of cell proliferation | |

| 4T1 | MTT Assay | 1 to 500 µM | 24, 48, 72 h | Dose- and time-dependent decrease in cell viability |

Inhibition of Cell Migration and Invasion

This compound effectively curtails the migratory and invasive capabilities of aggressive breast cancer cells. Wound healing assays demonstrate that this compound-treated cells exhibit a significantly slower closure of scratch wounds compared to control groups. Correspondingly, Transwell invasion assays show a dose-dependent reduction in the number of cells that invade through a Matrigel-coated membrane. These findings point to this compound's potential to inhibit metastatic processes.

In Vivo Antitumor Activity

Animal studies using xenograft models have corroborated the in vitro anticancer effects of this compound.

Suppression of Primary Tumor Growth and Metastasis

In BALB/c mice bearing 4T1 cell-derived xenografts, administration of this compound has been shown to markedly inhibit the growth of primary tumors. A dosage of 50 mg/kg was identified as effective in achieving significant anticancer activity without overt toxicity. Beyond inhibiting primary tumor growth, this compound also demonstrates a remarkable ability to reduce lung metastasis, a common site for breast cancer spread. Histological analysis of lung tissues from this compound-treated mice reveals a substantially lower number of metastatic nodules compared to the control group.

Table 2: In Vivo Efficacy of this compound in 4T1 Xenograft Model

| Animal Model | Dosage | Administration Route | Treatment Duration | Primary Outcome(s) | Reference |

| BALB/c Mice | 50 mg/kg | Intraperitoneal (IP) | Every 3 days for 20 days | Reduction in tumor growth | |

| BALB/c Mice | Not specified | Not specified | Not specified | Markedly inhibited primary tumor growth and reduced lung metastasis |

Molecular Mechanisms of Action

This compound exerts its anticancer effects through the modulation of multiple critical signaling pathways and cellular processes.

1. Downregulation of Wnt/β-catenin Signaling and Reversal of EMT

A primary mechanism underlying this compound's anti-metastatic effect is its ability to inhibit the Wnt/β-catenin signaling pathway. This compound dose-dependently downregulates both the mRNA and protein expression of β-catenin. This downregulation leads to the suppression of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer invasion and metastasis. This compound promotes the reverse process, Mesenchymal-Epithelial Transition (MET), characterized by the upregulation of epithelial markers (like E-cadherin) and downregulation of mesenchymal markers (like Vimentin, N-cadherin, Snail, and Slug). Overexpression of β-catenin has been shown to abrogate the beneficial effects of this compound, confirming the critical role of this pathway.

2. Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial regulator of cell proliferation, survival, and growth, and its aberrant activation is common in breast cancer. This compound has been identified as an inhibitor of this pathway in various cancers. By suppressing the phosphorylation of key components like Akt, this compound can halt downstream signaling, leading to cell cycle arrest and the induction of apoptosis.

3. Enhancement of Antitumor Immunity

A novel mechanism identified for this compound is its ability to modulate the tumor microenvironment. Research indicates that this compound treatment facilitates the infiltration of CD8+ T cells into the tumor. These cytotoxic T lymphocytes are critical for recognizing and eliminating cancer cells. By increasing their presence within the tumor, this compound helps to overcome immune suppression, potentially increasing the sensitivity of breast tumors to immunotherapies.

4. Upregulation of Potential Tumor Suppressor Genes

In a syngeneic mouse breast cancer model, RNA sequencing of tumors revealed that this compound upregulates a set of 36 differentially expressed genes. Several of these genes have human homologues that are known or potential tumor suppressors, including HNRN, KPRP, CRCT1, and FLG2, which reside in the 1q21.3 locus. This suggests this compound can reprogram the genetic landscape of the tumor to favor suppression of growth.

Combination Therapy

This compound also shows promise as an adjuvant in combination with conventional chemotherapy. Studies investigating its use with epirubicin, an anthracycline antibiotic, found that co-administration significantly enhanced the reduction in cell viability in 4T1 cells compared to either agent alone. In vivo, the combination treatment was more effective at suppressing tumor growth and downregulating EMT markers than monotherapy. This suggests that this compound can potentiate the efficacy of existing anticancer drugs.

Detailed Experimental Protocols

1. Cell Viability Assay (Crystal Violet)

-

Objective: To assess the effect of this compound on the viability of breast cancer cells.

-

Procedure:

-

Seed breast cancer cells (e.g., MDA-MB-231, 4T1) in 96-well plates at a density of 5 x 10³ cells/well and culture overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1-150 µM) or vehicle control (DMSO) for specified time points (e.g., 72 hours).

-

After incubation, discard the medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with PBS and stain with 0.1% crystal violet solution for 20 minutes at room temperature.

-

Wash away the excess stain with deionized water and allow the plates to air dry.

-

Solubilize the stain by adding 10% acetic acid or methanol to each well.

-

Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

2. Transwell Invasion Assay

-

Objective: To evaluate the effect of this compound on the invasive potential of breast cancer cells.

-

Procedure:

-

Rehydrate 8 µm pore size Transwell inserts with a pre-coated layer of Matrigel using a serum-free medium.

-

Harvest breast cancer cells and resuspend them in a serum-free medium containing different concentrations of this compound (e.g., 10, 30, 100 µM).

-

Seed 5 x 10⁴ cells into the upper chamber of the Transwell inserts.

-

Fill the lower chamber with a complete medium containing 10% Fetal Bovine Serum (FBS) as a chemoattractant.

-

Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the cells that have invaded to the bottom surface of the membrane with methanol and stain with 0.1% crystal violet.

-

Count the number of invaded cells in several random fields under a microscope. Quantify the results for comparison.

-

3. Western Blot Analysis

-

Objective: To detect changes in the protein expression levels of key signaling molecules after this compound treatment.

-

Procedure:

-

Culture cells to 70-80% confluency and treat with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, E-cadherin, Vimentin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

4. In Vivo Xenograft Mouse Model

-

Objective: To assess the in vivo antitumor and anti-metastatic effects of this compound.

-

Procedure:

-

Use immunocompromised (e.g., nude) or immunocompetent (e.g., BALB/c) mice, depending on the cell line (4T1 cells are used in BALB/c mice).

-

Subcutaneously inject 1 x 10⁴ to 1 x 10⁶ 4T1 breast cancer cells into the mammary fat pad of female mice.

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into control (vehicle) and treatment groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal injection every 2-3 days.

-

Monitor mouse weight and tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length x Width²).

-

At the end of the experiment (e.g., after 20-30 days), euthanize the mice.

-

Excise the primary tumors for weight measurement and further analysis (e.g., IHC, Western Blot).

-

Harvest lungs and other organs to count metastatic nodules and perform histological analysis (e.g., H&E staining) to confirm metastasis.

-

This compound demonstrates significant and multifaceted anticancer properties in preclinical breast cancer models. It effectively inhibits cancer cell proliferation, migration, and invasion in vitro, and suppresses primary tumor growth and lung metastasis in vivo. The primary mechanisms of action involve the potent downregulation of the Wnt/β-catenin signaling pathway, leading to the reversal of EMT, and the modulation of the tumor microenvironment by enhancing the infiltration of cytotoxic CD8+ T cells. Furthermore, its ability to synergize with conventional chemotherapeutics like epirubicin highlights its potential as a valuable component of combination therapy strategies. The comprehensive data presented in this guide underscore the promise of this compound as a natural compound for further investigation and development in the clinical treatment of aggressive breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Cancer Properties and Mechanistic Insights of Dihydroquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nutralliance.com [nutralliance.com]

- 4. This compound inhibits breast cancer cells proliferation, migration and invasion by promoting mesenchymal to epithelial transition via β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Taxifolin in Rats: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Understanding its metabolic fate is crucial for the development of this compound-based therapeutics and for interpreting the results of preclinical and clinical studies. This technical guide provides an in-depth overview of the metabolic pathways of this compound in rats, detailing the major metabolites identified, quantitative data on their distribution, and the experimental protocols employed in these investigations.

Core Metabolic Pathways

In rats, this compound undergoes extensive biotransformation primarily through Phase II conjugation reactions and microbial metabolism in the gut. The key metabolic pathways include glucuronidation, sulfation, methylation, and ring-fission. These processes result in a diverse array of metabolites, significantly altering the physicochemical properties and biological activity of the parent compound.

One major study has identified as many as 191 metabolites of this compound in rats, highlighting the complexity of its biotransformation.[1][2] These metabolites can be broadly categorized into several groups, including this compound conjugates (glucuronides, sulfates), methylated this compound derivatives, and products of ring-fission which lead to various phenolic acids.[3]

Key Metabolic Reactions:

-

Glucuronidation: The addition of a glucuronic acid moiety to the hydroxyl groups of this compound is a primary metabolic route.

-

Sulfation: The conjugation of a sulfate group is another major Phase II metabolic pathway for this compound in rats.

-

Methylation: The addition of a methyl group, often occurring on the catechol B-ring, leads to the formation of methylated this compound metabolites.

-

Ring-Fission: The gut microbiota plays a crucial role in the breakdown of the this compound structure, leading to the formation of smaller phenolic acid derivatives such as 3,4-dihydroxyphenylacetic acid and phloroglucinol.

-

Other Reactions: Other identified metabolic reactions include hydroxylation, dehydroxylation, hydrogenation, dehydration, and dimerization.

Major Metabolites

The primary metabolites of this compound identified in rat plasma, urine, and feces are its sulfated, glucuronidated, and/or methylated forms. In addition to these conjugates, a significant number of metabolites arise from the breakdown of the flavonoid structure by intestinal microflora.

A comprehensive study using high-performance liquid chromatography with electrospray ionization ion trap time-of-flight multistage mass spectrometry (HPLC-ESI-IT-TOF-MSn) has tentatively identified 191 metabolites in various biological matrices of rats. These were categorized as follows:

-

Metabolites with the aglycone of this compound or its isomers (32 metabolites)

-

Metabolites with the aglycone of methyl this compound (37 metabolites)

-

Metabolites with the aglycone of quercetin (34 metabolites)

-

Metabolites with the aglycone of dehydroxylated this compound (9 metabolites)

-

Metabolites formed through dehydration and glucuronidation (4 metabolites)

-

Metabolites with the aglycone of hydrogenated this compound (5 metabolites)

-

Metabolites with the aglycone of phenolic acid derivatives (38 metabolites)

-

Metabolites formed through dimerization (32 metabolites)

Quantitative Data on this compound and its Metabolites

The following table summarizes the available quantitative data on this compound and its major metabolites in rats. It is important to note that the absolute concentrations and excretion percentages can vary depending on the dose, formulation, and analytical methods used.

| Analyte | Matrix | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) | Reference |

| This compound | Plasma | 52.5 mg/kg (oral, FPO extract) | 1940 ± 502.2 | 4949.7 ± 764.89 | - | - | |

| This compound | Plasma | 52.5 mg/kg (oral, FPO extract, fibrotic rats) | 2648 ± 208.5 | 6679.9 ± 734.26 | - | - | |

| This compound | Plasma | 15 mg/kg (oral, physical mixture) | - | 59.11 ± 8.62 | - | - | |

| This compound | Plasma | 15 mg/kg (oral, nanodispersion) | - | 90.89 ± 11.76 | - | - | |

| 3'-O-methylthis compound | Plasma | - | - | - | - | - | |

| This compound and metabolites | Urine | - | - | - | 1.96 ± 0.23 (over 12 h) | - | |

| This compound | Feces | - | - | - | - | 2.83 ± 0.80 (over 24 h) |

FPO: Fructus Polygoni Orientalis

Experimental Protocols

The following section details the methodologies employed in key studies investigating this compound metabolism in rats.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley or Wistar rats are commonly used.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. For excretion studies, rats are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Acclimatization: A period of acclimatization of at least one week is standard before the commencement of experiments.

Dosing and Sample Collection

-

Administration: this compound is typically administered orally via gavage. The vehicle used for suspension can vary, for example, a 0.5% carboxymethylcellulose sodium solution.

-

Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or via cardiac puncture at the end of the study. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: For excretion studies, urine and feces are collected over specified time intervals (e.g., 0-12h, 12-24h). Samples are stored frozen until processing.

-

Tissue Distribution: At the termination of the study, various organs (e.g., liver, kidney, intestine, heart, brain) can be harvested, weighed, and homogenized for analysis of this compound and its metabolites.

Sample Preparation

-

Plasma: Protein precipitation with organic solvents (e.g., methanol, acetonitrile) is a common method for extracting this compound and its metabolites from plasma.

-

Urine: Urine samples are often centrifuged and then diluted before injection into the analytical system.

-

Feces: Fecal samples are typically homogenized with a solvent, followed by extraction and centrifugation to separate the analytes.

Analytical Methodology

-

Instrumentation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the analytical technique of choice for the identification and quantification of this compound and its metabolites.

-

UPLC-QTOF-MS (Quadrupole Time-of-Flight MS): Used for the identification of unknown metabolites by providing accurate mass measurements.

-

HPLC-ESI-IT-TOF-MSn (Electrospray Ionization Ion Trap Time-of-Flight MS): Enables the structural elucidation of metabolites through multi-stage fragmentation analysis.

-

UPLC-QqQ-MS/MS (Triple Quadrupole MS): Employed for the sensitive and specific quantification of this compound and its known metabolites using multiple reaction monitoring (MRM).

-

-

Chromatographic Conditions: Reversed-phase chromatography with a C18 column is typically used. The mobile phase usually consists of a gradient of water (often with an additive like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol.

Visualizations

Metabolic Pathways of this compound in Rats

Caption: Overview of the major metabolic pathways of this compound in rats.

Experimental Workflow for this compound Metabolite Analysis

References

Taxifolin's Journey Through the Body: A Technical Guide to its Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxifolin, also known as dihydroquercetin, is a potent flavonoid with a wide range of documented health benefits, including antioxidant and anti-inflammatory properties. Despite its therapeutic potential, the clinical application of this compound is largely hindered by its low bioavailability. This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and pharmacokinetics, with a focus on human studies where available, supplemented by preclinical data to provide a more complete picture. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to inform future studies and strategies to enhance the therapeutic efficacy of this compound.

Introduction

This compound is a flavonoid found in various plants, including the Siberian larch, milk thistle, and onions.[1][2] Its molecular structure confers significant antioxidant activity, making it a compound of interest for the prevention and treatment of various diseases. However, like many flavonoids, this compound's poor solubility and extensive metabolism contribute to its limited bioavailability, posing a significant challenge to its clinical development.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective delivery systems and therapeutic strategies.

Bioavailability of this compound

The bioavailability of this compound is generally low, though precise figures in humans are not well-documented in the available literature. Preclinical studies in rats have reported an absolute bioavailability of as low as 0.17% to 0.49%.[5] However, when conjugated metabolites were accounted for after enzymatic hydrolysis in a study on rabbits, the bioavailability was estimated to be significantly higher, at 36%. This suggests that a substantial portion of absorbed this compound circulates in conjugated forms.

Several strategies have been explored to enhance the bioavailability of this compound, including the use of nanodispersions, liposomes, and complexation with cyclodextrins. For instance, a nanodispersion of this compound was found to increase its absolute bioavailability in rats to 0.75%.

Pharmacokinetics of this compound

Detailed pharmacokinetic data for this compound in humans is sparse. Most of the available quantitative data comes from preclinical studies in animal models, primarily rats. These studies provide valuable insights into the likely pharmacokinetic profile of this compound in humans.

Preclinical Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound from preclinical studies. It is important to note that these values may not be directly translatable to humans.

| Species | Dosage and Route | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | T½ (h) | Absolute Bioavailability (%) | Reference |

| Rat | 15 mg/kg (oral) | - | - | - | - | 0.49 | |

| Rat | 15 mg/kg (oral, nanodispersion) | - | - | - | - | 0.75 | |

| Rat (normal) | Fructus Polygoni Orientalis extract (oral) | 1940 ± 502.2 | - | 4949.7 ± 764.89 (AUC0-t) | - | - | |

| Rat (fibrotic) | Fructus Polygoni Orientalis extract (oral) | 2648 ± 208.5 | - | 6679.9 ± 734.26 (AUC0-t) | - | - |

Note: The studies with Fructus Polygoni Orientalis extract did not specify the exact dose of this compound administered. Cmax is the maximum plasma concentration, Tmax is the time to reach Cmax, AUC is the area under the plasma concentration-time curve, and T½ is the elimination half-life.

Metabolism

Following absorption, this compound undergoes extensive metabolism, primarily through glucuronidation, sulfation, and methylation, which increases its water solubility and facilitates excretion. A study in rats identified as many as 191 metabolites of this compound, indicating a complex metabolic fate. The major metabolic pathways are thought to involve Phase II conjugation reactions. Interestingly, some of this compound's biological activity may be attributable to its metabolites, which can also possess pharmacological effects.

The metabolism of this compound is expected to be similar to that of the structurally related flavonoid, quercetin. In humans, quercetin is rapidly metabolized into glucuronide and sulfate conjugates.

Experimental Protocols

Animal Pharmacokinetic Study Protocol (Adapted from Rat Studies)

-

Subjects: Male Sprague-Dawley rats are typically used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

-

Dosing: this compound is administered orally via gavage, often as a suspension in a vehicle like carboxymethylcellulose sodium. For intravenous administration, this compound is dissolved in a suitable solvent and administered via the tail vein.

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated from the plasma concentration-time data using non-compartmental analysis.

Analytical Methodology: UHPLC-MS/MS

The quantification of this compound in biological matrices is typically achieved using UHPLC-MS/MS due to its high sensitivity and specificity.

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction is commonly used to isolate this compound and an internal standard from the plasma matrix.

-

Chromatographic Separation: Separation is performed on a C18 column with a gradient elution using a mobile phase consisting of an aqueous solution with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometric Detection: Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure accurate quantification.

Future Directions and Conclusion

The existing body of research, largely preclinical, indicates that this compound is a promising therapeutic agent with significant pharmacokinetic challenges, primarily its low bioavailability. While animal studies provide a foundational understanding, there is a clear and urgent need for well-designed clinical trials in humans to accurately characterize the pharmacokinetics of this compound and its metabolites.

Future research should focus on:

-

Conducting dose-escalation studies in healthy human volunteers to determine the safety, tolerability, and pharmacokinetic profile of this compound.

-

Investigating the impact of different formulations and delivery systems on the bioavailability of this compound in humans.

-

Identifying and quantifying the major metabolites of this compound in human plasma and urine to understand its metabolic fate.

-

Exploring the potential for drug-drug interactions involving this compound and its metabolizing enzymes.

References

- 1. news-medical.net [news-medical.net]

- 2. Ingestion of this compound-rich foods affects brain activity, mental fatigue, and the whole blood transcriptome in healthy young adults: a randomized, dou ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03151E [pubs.rsc.org]

- 3. Novel aspects of this compound pharmacokinetics: Dose proportionality, cumulative effect, metabolism, microemulsion dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Extraction of Taxifolin

For Researchers, Scientists, and Drug Development Professionals

Taxifolin, also known as dihydroquercetin, is a flavonoid of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and details the methodologies for its extraction and purification, with a focus on protocols and quantitative data relevant to research and development.

Natural Sources of this compound

This compound is distributed throughout the plant kingdom, but its concentration varies significantly among species and even within different parts of the same plant. Coniferous trees, particularly those of the Larix genus, are the most commercially viable sources.

Primary Sources:

-

Coniferous Trees: The wood, bark, and roots of conifers are the most abundant sources of this compound. Species of note include the Siberian Larch (Larix sibirica), Dahurian Larch (Larix gmelinii), European Larch (Larix decidua), and Douglas fir (Pseudotsuga menziesii).[1] The butt logs and roots of larch trees can have this compound concentrations 2 to 20 times higher than the rest of the wood.[2]

-

Milk Thistle (Silybum marianum): The seeds of the milk thistle plant contain this compound as a component of the silymarin extract.[1]

-

Other Plant Sources: this compound is also found in the Chinese yew (Taxus chinensis), Pinus roxburghii, and Cedrus deodara. It can be isolated from the leaves and bark of species like Abies nephrolepis.

Secondary Sources: While not typically used for commercial extraction due to lower concentrations, this compound is also present in a variety of common foods:

-

Fruits and Vegetables: Trace amounts can be found in red onions, apples (particularly the skin), grapes, and broccoli.

-

Beverages and Foods: Wine, tea, cocoa, and vinegars aged in cherry wood also contain this compound.

Quantitative Analysis of this compound in Natural Sources

The yield of this compound is highly dependent on the plant species, the specific part of the plant utilized, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Various Larch Species (Larix spp.)

| Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |

| Larix decidua | Heartwood | 3.3 - 8.4 mg/g | |

| Larix gmelinii | Wood (UMAE) | 119.6 mg/g | |

| Larix olgensis | Roots (90% Ethanol Reflux) | Purity of 95.0% achieved in extract | |

| Larix kaempferi | Methanol Extract | 3.12 mg/mL (in extract solution) |

Table 2: this compound Content in Other Conifers

| Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |

| Abies nephrolepis | Leaves (UAE) | 31.03 mg/g | |

| Abies nephrolepis | Bark (UAE) | 1.44 mg/g |

Extraction and Purification Methodologies

The extraction of this compound from lignocellulosic materials like larch wood involves separating it from structural polymers such as cellulose and lignin. Several methods have been optimized for this purpose, ranging from conventional solvent-based techniques to more advanced, green technologies.

Conventional Solvent Extraction (Hot Reflux)

This is a traditional and straightforward method for this compound extraction. It relies on the use of polar solvents at elevated temperatures to solubilize the target compound.

Experimental Protocol (from Larix olgensis roots):

-

Preparation: Air-dry and crush larch roots into a coarse powder (30-mesh sieve).

-

Extraction:

-

Place 200 g of the wood powder into a flask.

-

Add 2000 mL of 90% ethanol (solid-to-liquid ratio of 1:10 g/mL).

-

Heat the mixture to 90°C and maintain under reflux for 3 hours.

-

Filter the extract. Repeat the extraction process on the solid residue two more times.

-

Combine the filtrates from all three extraction cycles.

-

-

Purification (Crystallization):

-

Concentrate the combined extract under reduced pressure.

-

Dissolve the concentrated residue in hot water (80°C).

-

Induce rapid crystallization by cooling the solution to 4°C.

-

Collect the resulting light-yellow powder (this compound crystals). Multiple recrystallizations can be performed to increase purity.

-

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method often results in higher yields in shorter times and at lower temperatures compared to conventional methods.

Experimental Protocol (from Abies nephrolepis leaves):

-

Preparation: Dry and powder the plant material.

-

Extraction:

-

Mix the powdered sample with a 50% (v/v) ethanol-water solution at a liquid-to-solid ratio of 20 mL/g.

-

Place the mixture in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasound at a frequency of 45 kHz and a power of 160 W.

-

Maintain the extraction temperature at 59.19°C (332.19 K).

-

Conduct the extraction for 39.25 minutes.

-

-

Post-Extraction:

-

Filter the resulting solution to separate the extract from the solid residue.

-

The extract is then ready for analysis (e.g., HPLC) or further purification.

-

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and moisture within the plant material, causing a rapid temperature increase and internal pressure buildup that ruptures cell walls, releasing the target compounds.

Experimental Protocol (from Larix gmelinii wood):

-

Preparation: Obtain finely powdered larch wood.

-

Extraction:

-

Mix the wood powder with a 60% (v/v) ethanol-water solution.

-

Use an optimized liquid-to-solid ratio of 15 mL/g.

-

Place the mixture in a microwave extraction vessel.

-

Apply microwave irradiation at a power of 406 W for a duration of 14 minutes.

-

-

Post-Extraction:

-

Cool the extract to room temperature.

-

Filter the solution for subsequent analysis by HPLC or for further purification steps.

-

Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By altering the temperature and pressure, the solvating power of the CO2 can be precisely controlled. For polar compounds like this compound, a polar co-solvent (entrainer) such as ethanol is typically required.

General Protocol Parameters:

-

Supercritical Fluid: Carbon Dioxide (CO2).

-

Co-solvent/Entrainer: Ethanol.

-

Temperature Range: 35°C - 65°C.

-

Pressure Range: 10 MPa - 35 MPa (100 - 350 bar).

-

Process: The process often involves alternating between a static phase (allowing the supercritical fluid to equilibrate with the matrix) and a dynamic phase (flushing the extract from the vessel).

Purification of this compound Extract

Following initial extraction, the crude extract often requires further purification to achieve high-purity this compound suitable for pharmaceutical applications.

-

Crystallization: As described in the reflux protocol, this is a common and effective method for purifying this compound from a concentrated extract.

-

Column Chromatography: For higher purity, column chromatography is employed. A patent describes a method using AB-8 macroporous resin for initial enrichment, followed by normal phase silica gel column chromatography. The elution is performed with a gradient of chloroform and methanol, yielding this compound with a purity of over 94%.

Conclusion

The most commercially significant sources of this compound are the wood and roots of larch species, which contain high concentrations of the flavonoid. While conventional hot reflux extraction is effective, modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer improved efficiency, reduced extraction times, and lower solvent consumption. Supercritical Fluid Extraction represents an environmentally friendly alternative, though optimization is critical. The choice of extraction method will depend on the desired scale, purity requirements, and available equipment. Further purification via recrystallization or column chromatography is necessary to achieve the high-purity this compound required for advanced research and drug development.

References

A Technical Guide to the Chemical Synthesis and Derivatization of Taxifolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid found in various plants, including onions, grapes, and citrus fruits.[1] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] This technical guide provides an in-depth overview of the chemical synthesis and derivatization of this compound, offering detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways to support further research and drug development endeavors.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through several routes, including total synthesis and semisynthesis. These methods offer an alternative to extraction from natural sources, which can be limited by low yields and high solvent consumption.[1]

Total Synthesis Routes

Total synthesis provides the advantage of constructing the this compound molecule from readily available starting materials, allowing for structural modifications and the preparation of analogues.

The Algar-Flynn-Oyamada (AFO) reaction is a classical method for the synthesis of flavonols and can be adapted to produce dihydroflavonols like this compound. The reaction involves the oxidative cyclization of a chalcone precursor.[1] The key intermediate, a chalcone, is typically synthesized via a Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of this compound via AFO Reaction

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve 2'-hydroxyacetophenone (1 equivalent) and an appropriately substituted benzaldehyde (1 equivalent) in ethanol.

-

Add a solution of sodium hydroxide in water dropwise to the mixture at room temperature.

-

Stir the reaction mixture until a precipitate is formed.

-

Filter the precipitate, wash with cold ethanol, and dry to yield the chalcone.

-

Note: Protecting groups, such as methoxymethyl (MOM) ethers, may be necessary for the hydroxyl groups of the starting materials to prevent unwanted side reactions.

Step 2: Oxidative Cyclization (AFO Reaction)

-

Dissolve the synthesized chalcone (1 equivalent) in methanol.

-

Add a 2N solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the reaction at room temperature for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

The Mitsunobu reaction offers a stereoselective route to this compound, allowing for the conversion of a diol to an epoxide, which can then be cyclized. This method is particularly useful for controlling the stereochemistry of the final product.

Experimental Protocol: Synthesis of this compound via Mitsunobu Reaction

This protocol is a general representation and may require optimization.

-

Starting Material: A suitably protected diol precursor.

-

To a solution of the diol (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (PPh₃, 1.5 equivalents) and a suitable acidic nucleophile (e.g., p-nitrobenzoic acid, 1.5 equivalents).

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours, or until completion as monitored by TLC.

-

Work-up the reaction by removing the solvent under reduced pressure and purifying the resulting ester.

-

Hydrolyze the ester to yield the inverted alcohol.

-

Subsequent steps would involve epoxidation and intramolecular cyclization to form the this compound core.

Semisynthesis from Natural Precursors

Semisynthetic approaches utilize readily available natural products, such as catechins, as starting materials, which can be a more efficient route to this compound.

(+)-Catechin can be oxidized to produce this compound. This biotransformation can be achieved using enzymatic methods.

Experimental Protocol: Enzymatic Conversion of (+)-Catechin to this compound

-

Prepare a cell-free extract from a suitable microorganism (e.g., Burkholderia oxyphila).

-

Incubate (+)-catechin with the crude enzyme extract in a suitable buffer at an optimized pH and temperature.

-

Monitor the reaction progress by high-performance liquid chromatography (HPLC).

-

Upon completion, extract the this compound from the reaction mixture using an appropriate solvent.

-

Purify the product using chromatographic techniques.

Derivatization of this compound

Derivatization of the this compound scaffold is a key strategy to modulate its physicochemical properties and enhance its biological activity. Modifications can be targeted at the various hydroxyl groups on the A, B, and C rings.

C-Glycosylation

C-glycosylation involves the formation of a stable carbon-carbon bond between a sugar moiety and the flavonoid core, which can improve bioavailability. This can be achieved using Lewis acid catalysis.

Experimental Protocol: C-Glycosylation of this compound

-

Dissolve this compound (1 equivalent) and a protected sugar donor (e.g., a glycosyl bromide) in an anhydrous solvent.

-

Add a Lewis acid catalyst (e.g., BF₃·Et₂O or SnCl₄) at a low temperature (e.g., -15 °C) under an inert atmosphere.

-

Stir the reaction for several hours, monitoring by TLC.

-

Quench the reaction and extract the product.

-

Deprotect the sugar moiety to yield the C-glycoside of this compound.

-

Purify the final product by chromatography.

Synthesis of Cinnamic Acid Hybrids

Hybrid molecules combining this compound with cinnamic acid derivatives have shown promising neuroprotective activities. The synthesis typically involves a Williamson ether synthesis to link the two moieties.

Experimental Protocol: Synthesis of this compound-Cinnamic Acid Amide Hybrids

-

Protection: Per-O-acetylate this compound using acetic anhydride with a catalytic amount of iodine.

-

Selective Deprotection: Selectively deprotect the 7-hydroxyl group using imidazole.

-

Williamson Ether Synthesis: React the 7-hydroxy this compound derivative with a cinnamic acid amide containing a leaving group (e.g., an iodoalkyl chain) in the presence of a base (e.g., K₂CO₃).

-

Deprotection: Remove the remaining acetyl protecting groups using a strong acid (e.g., 6 M HCl in acetonitrile) to yield the final hybrid product.

-

Purify the compound using chromatographic methods.

Quantitative Data

The efficiency of synthesis and the biological potency of this compound and its derivatives are critical parameters for drug development. The following tables summarize key quantitative data from the literature.

Table 1: Comparison of Yields for this compound Synthesis and Derivatization.

| Method | Starting Material | Product | Yield (%) | Reference(s) |

| Algar-Flynn-Oyamada | 2'-hydroxychalcones | Flavonols | 35-91 | |

| Mitsunobu Reaction | Diastereomer 41 | Bicyclic compound 42 | 92 | |

| Mitsunobu Reaction | Alcohol 13 and Phenol 12 | Coupled product 14 | 76 | |

| Semisynthesis | (+)-Catechin | all trans-bi-(+)-catechin | 17.5 | |

| C-Glycosylation | 7,4'-dihydroxyisoflavone | Glycoside | 14 | |

| C-Glycosylation | 5,7,4'-trihydroxyisoflavone | Glycoside | ~65 |

Table 2: Neuroprotective Activity of this compound and its Derivatives.

| Compound | Assay | IC₅₀ (µM) | Cell Line/Model | Reference(s) |

| This compound | •OH scavenging | ~2.5 | bmMSCs | |

| This compound | PTIO• scavenging (pH 7.4) | ~10.0 | ||

| This compound | DPPH scavenging | ~15.2 | ||

| This compound | ABTS⁺• scavenging | ~3.8 | ||

| This compound | α-amylase inhibition | 67.8 ± 1 µg/mL | ||

| This compound | α-glucosidase inhibition | 10.3 ± 0.1 µg/mL | ||

| This compound-Cinnamic Acid Hybrid | Neuroprotection (Oxytosis) | - | HT22 cells | |

| This compound-Cinnamic Acid Hybrid | Neuroprotection (Ferroptosis) | - | HT22 cells | |

| This compound-Cinnamic Acid Hybrid | Neuroprotection (ATP-depletion) | - | HT22 cells | |

| Aqua this compound | Inhibition of Necrosis/Apoptosis | 10-30 µg/mL | Cerebral cortex cells | |

| This compound | Inhibition of Necrosis/Apoptosis | 30-100 µg/mL | Cerebral cortex cells |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are attributed to its modulation of various signaling pathways implicated in neurodegenerative diseases.

Neuroprotective Signaling Pathways of this compound

This compound has been shown to interfere with key pathological processes in Alzheimer's disease by targeting multiple signaling cascades. It can reduce the production of amyloid-β (Aβ) by suppressing the APOE/ERK1/2 pathway. Furthermore, it mitigates neuroinflammation by inhibiting the cPLA2/PGE2 pathway. This compound also activates the SIRT1 pathway, which in turn inhibits the JAK2/STAT3 signaling cascade, leading to a decrease in BACE1 expression and subsequent reduction in Aβ aggregation.

PI3K/Akt Signaling in Neuroinflammation